Cas no 20327-23-5 (1-Cyclopropylpiperazine)

1-Cyclopropylpiperazine 化学的及び物理的性質
名前と識別子
-
- 1-Cyclopropylpiperazine
- 1-(cyclopropyl )piperazine
- 1-CYCLOPROPYL-PIPERAZINE
- Cyclopropylpiperazine
- 4-cyclopropylpiperazine
- N-cyclopropyl piperazine
- N-cyc-Pr-piperazine
- Piperazine, 1-cyclopropyl-
- cyclopropylpiper-azine
- cyclopropyl piperazine
- PubChem15889
- n-cyclopropyl-piperazine
- (Piperazin-1-yl)cyclopropane
- N-CYCLOPROPYLPIPERAZINE
- KSC497E1L
- HNZJIWIXRPBFAN-UHFFFAOYSA-N
- EBD34125
- 1-Cyclopropylpiperazine, AldrichCPR
- BCP22265
- SBB062715
- SCHEMBL63548
- PS-3856
- W-206502
- SY009595
- A814447
- AM20090152
- AT-057/43232527
- AKOS003590864
- C2794
- YSWG294
- BL006037
- 20327-23-5
- PB18721
- F2169-1041
- MFCD06254805
- CS-W008811
- DTXSID20406303
- FT-0649654
- Z336080466
- EN300-49657
- DB-019146
-
- MDL: MFCD06254805
- インチ: 1S/C7H14N2/c1-2-7(1)9-5-3-8-4-6-9/h7-8H,1-6H2
- InChIKey: HNZJIWIXRPBFAN-UHFFFAOYSA-N
- ほほえんだ: N1(C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H])C1([H])C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 126.115698g/mol
- ひょうめんでんか: 0
- XLogP3: 0.2
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 1
- どういたいしつりょう: 126.115698g/mol
- 単一同位体質量: 126.115698g/mol
- 水素結合トポロジー分子極性表面積: 15.3Ų
- 重原子数: 9
- 複雑さ: 93.1
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.047
- ふってん: 43°C/7mmHg(lit.)
- フラッシュポイント: 89.2℃
- 屈折率: 1.4804
- PSA: 15.27000
- LogP: 0.32070
1-Cyclopropylpiperazine セキュリティ情報
-
記号:
- ヒント:あぶない
- 危害声明: H227-H314
- 警告文: P210-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- 危険物輸送番号:3267
-
危険物標識:
- 危険レベル:8
- 包装グループ:III
1-Cyclopropylpiperazine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1-Cyclopropylpiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM102401-10g |
1-cyclopropylpiperazine |
20327-23-5 | 95%+ | 10g |
$147 | 2023-03-07 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C2794-1G |
1-Cyclopropylpiperazine |
20327-23-5 | >98.0%(GC)(T) | 1g |
¥765.00 | 2023-06-14 | |
abcr | AB467985-5 g |
1-Cyclopropylpiperazine; min. 95% |
20327-23-5 | 5g |
€139.90 | 2023-04-21 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120009-50G |
1-cyclopropylpiperazine |
20327-23-5 | 97% | 50g |
¥ 1,702.00 | 2023-04-03 | |
eNovation Chemicals LLC | D387731-1g |
1-Cyclopropylpiperazine |
20327-23-5 | 97% | 1g |
$615 | 2024-05-24 | |
Enamine | EN300-49657-0.05g |
1-cyclopropylpiperazine |
20327-23-5 | 95.0% | 0.05g |
$20.0 | 2025-02-20 | |
Apollo Scientific | OR15663-1g |
1-Cyclopropylpiperazine |
20327-23-5 | 1g |
£15.00 | 2025-02-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-333915-1 g |
1-cyclopropylpiperazine, |
20327-23-5 | ≥99% | 1g |
¥1,955.00 | 2023-07-11 | |
Key Organics Ltd | PS-3856-5G |
1-Cyclopropylpiperazine |
20327-23-5 | >95% | 5g |
£396.00 | 2025-02-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY009595-500g |
1-Cyclopropylpiperazine |
20327-23-5 | ≥98% | 500g |
¥8725.00 | 2024-07-09 |
1-Cyclopropylpiperazine 関連文献
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
1-Cyclopropylpiperazineに関する追加情報
Professional Introduction to 1-Cyclopropylpiperazine (CAS No. 20327-23-5)
1-Cyclopropylpiperazine, chemically designated as 1-cyclopropylpiperazine, is a significant compound in the field of pharmaceutical research and development. With a CAS number of 20327-23-5, this molecule has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The cyclopropyl substituent attached to the piperazine ring introduces a rigid, three-membered carbon cycle, which can influence the compound's pharmacokinetic and pharmacodynamic profiles. This introduction aims to provide a comprehensive overview of 1-cyclopropylpiperazine, its chemical characteristics, synthetic pathways, and the latest research findings that highlight its importance in modern drug discovery.
The chemical structure of 1-cyclopropylpiperazine consists of a six-membered piperazine ring fused with a cyclopropane moiety at the 1-position. This configuration imparts distinct electronic and steric properties to the molecule. The piperazine ring is known for its ability to form hydrogen bonds and interact with biological targets, making it a popular scaffold in drug design. The presence of the cyclopropyl group enhances the compound's lipophilicity, which can be advantageous for crossing biological membranes. Such structural features make 1-cyclopropylpiperazine a promising candidate for further exploration in various therapeutic areas.
One of the most compelling aspects of 1-cyclopropylpiperazine is its potential role in central nervous system (CNS) drug development. Piperazine derivatives are well-documented for their activity at various neurotransmitter receptors, including serotonin and dopamine receptors. The introduction of the cyclopropyl group into this framework may modulate receptor binding affinity and selectivity, leading to novel pharmacological effects. Recent studies have suggested that compounds with similar structural motifs could exhibit properties relevant to treating neurological disorders such as depression, anxiety, and schizophrenia. The unique interaction between the cyclopropyl group and the piperazine ring may provide insights into developing more effective and targeted therapeutics.
Synthetic routes to 1-cyclopropylpiperazine have been extensively studied due to its significance in pharmaceutical applications. One common approach involves the reaction of cyclopropanecarboxylic acid derivatives with appropriate piperazine precursors under controlled conditions. For instance, nucleophilic substitution reactions or cyclization strategies can be employed to construct the desired molecule. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have also been explored to improve yield and purity. These synthetic methodologies are crucial for producing sufficient quantities of 1-cyclopropylpiperazine for both laboratory research and potential clinical trials.
The pharmacological profile of 1-cyclopropylpiperazine has been a focus of numerous research endeavors. Preclinical studies have demonstrated its potential as an intermediate in developing drugs that target CNS disorders. The compound's ability to interact with serotonin receptors has led researchers to investigate its efficacy in modulating mood and behavior. Additionally, its structural similarity to known psychoactive substances has prompted investigations into its potential therapeutic benefits while minimizing unwanted side effects. These studies not only highlight the compound's promise but also underscore the need for further exploration into its mechanisms of action.
In recent years, computational modeling and molecular dynamics simulations have played a pivotal role in understanding the behavior of 1-cyclopropylpiperazine at the molecular level. These techniques allow researchers to predict how the compound interacts with biological targets by simulating its behavior in a virtual environment. Such simulations have provided valuable insights into optimizing drug design by identifying key structural features that enhance binding affinity and selectivity. By leveraging these advanced computational tools, scientists can accelerate the development process and reduce experimental costs associated with traditional trial-and-error methods.
The safety and regulatory aspects of working with 1-cyclopropylpiperazine are also critical considerations in pharmaceutical research. While not classified as a hazardous material under current regulations, proper handling procedures must be followed to ensure worker safety and environmental protection. Storage conditions, such as temperature control and moisture protection, are essential to maintain the integrity of the compound during long-term investigations. Furthermore, adherence to good laboratory practices (GLP) ensures that experimental data is reliable and reproducible, which is crucial for regulatory submissions.
Future directions in research involving 1-cyclopropylpiperazine include exploring its role in combination therapies and personalized medicine approaches. By studying how this compound interacts with other drugs or genetic markers, researchers may uncover new treatment strategies tailored to individual patient needs. Additionally, investigating its potential as a prodrug—a precursor that is converted into an active therapeutic agent within the body—could open up new avenues for drug development. Such innovations would not only enhance treatment efficacy but also improve patient compliance by reducing side effects.
In conclusion,1-cyclopropylpiperazine (CAS No. 20327-23-5) represents a fascinating subject of study in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its role in CNS drug development, synthetic methodologies, pharmacological profile, and computational studies underscore its importance in modern medicinal chemistry research. As scientific understanding advances,1-cyclopropylpiperazine is poised to contribute significantly to future drug discoveries aimed at treating neurological disorders and other diseases.
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